molecular formula C10H8ClNO B3280973 3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile CAS No. 72569-28-9

3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile

Cat. No.: B3280973
CAS No.: 72569-28-9
M. Wt: 193.63 g/mol
InChI Key: OEXCIPBFTUHMQD-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by its molecular structure, which includes a chloro-substituted phenyl group and a nitrile functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 3-chloro-2-methylbenzaldehyde with cyanoacetamide under specific conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a base, such as piperidine, and under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of optimized reaction conditions, such as temperature control and the choice of solvent, can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used for reduction.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-(3-Chloro-2-methylphenyl)-3-oxopropanoic acid or its esters.

  • Reduction: 3-(3-Chloro-2-methylphenyl)-3-aminopropanenitrile.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tolfenamic acid

  • 3-Chloro-2-methylbenzaldehyde

  • Various phenyl-substituted nitriles

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Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXCIPBFTUHMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis (route A1) from 3-Chloro-2-methyl-benzoic acid methyl ester (3.1 g, 16.8 mmol, 1.0 eq). The crude product was precipitated form water and used in the following step without further purification (2.4 g, yield: 74%).
Quantity
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[Compound]
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A1
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3.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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